molecular formula C12H11Cl2N3 B13047265 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine

3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine

Cat. No.: B13047265
M. Wt: 268.14 g/mol
InChI Key: UDRMFKFIJNFSNQ-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-A]pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichloropyridine with a suitable imidazole derivative under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are studied for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its unique chemical properties make it suitable for modifying the activity and selectivity of these products .

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and imidazo[1,2-A]pyridine derivatives, such as:

Uniqueness

What sets 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine apart is its specific substitution pattern and the combination of pyridine and imidazo[1,2-A]pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

3-(2,5-dichloropyridin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H11Cl2N3/c13-9-6-15-11(14)5-8(9)10-7-16-12-3-1-2-4-17(10)12/h5-7H,1-4H2

InChI Key

UDRMFKFIJNFSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2C3=CC(=NC=C3Cl)Cl)C1

Origin of Product

United States

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